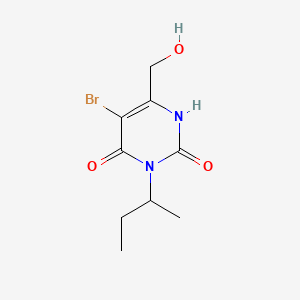![molecular formula C13H10ClNO B15213466 5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole](/img/structure/B15213466.png)
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole is a heterocyclic compound that features a unique combination of a butadienyl group and a chlorophenyl group attached to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole can be achieved through several methods. One common approach involves the Heck reaction, where a palladium-catalyzed coupling of olefins and β-bromostyrenes is employed . This method provides good yields and allows for the formation of the desired conjugated diene structure.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-1,3-butadiene: Similar structure but lacks the oxazole ring and chlorophenyl group.
(E)-Buta-1,3-dien-1-ylbenzene: Similar diene structure but different substituents.
Uniqueness
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole is unique due to the presence of the oxazole ring and the chlorophenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H10ClNO |
|---|---|
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
5-[(1E)-buta-1,3-dienyl]-3-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C13H10ClNO/c1-2-3-4-12-9-13(15-16-12)10-5-7-11(14)8-6-10/h2-9H,1H2/b4-3+ |
Clé InChI |
UGVKOKJKLBFYRK-ONEGZZNKSA-N |
SMILES isomérique |
C=C/C=C/C1=CC(=NO1)C2=CC=C(C=C2)Cl |
SMILES canonique |
C=CC=CC1=CC(=NO1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Bromo-5-[(3,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B15213416.png)

![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl-(pyrazin-2-ylmethyl)amino]benzoate](/img/structure/B15213424.png)
![4-[Chloro(difluoro)methyl]pyrimidine-5-carbonyl chloride](/img/structure/B15213429.png)

![1-(2-{[(3H-Indol-3-ylidene)methyl]amino}phenyl)ethan-1-one](/img/structure/B15213443.png)



